2H-1-Benzopyran-2-one, 7-hydroxy-8-(2-propenyl)-
Overview
Description
“2H-1-Benzopyran-2-one, 7-hydroxy-8-(2-propenyl)-” is a chemical compound. It belongs to the class of organic compounds known as chromones . These are compounds containing a benzopyran-4-one moiety .
Synthesis Analysis
A novel synthesis of 2H-1-benzopyran-2-one derivatives was achieved by a domino Knoevenagel/intramolecular transesterification reaction . This reaction was catalyzed by BLAP (alkaline protease from Bacillus licheniformis) . The control of enzymatic chemoselectivity between Knoevenagel/intramolecular transesterification and Knoevenagel/intramolecular hemiketalization could be realized by adjusting parameters including solvent, water content, and temperature .Scientific Research Applications
Synthesis Techniques :
- A method for synthesizing substituted 2H[1]benzopyrans through the addition of trialkylaluminium compounds to coumarins or chromones was detailed in a study by Alberola et al. (1983) (Alberola et al., 1983).
- Zonouzi et al. (2008) developed a simple and efficient synthesis for 2H-chromene derivatives, highlighting their importance in biological active products and materials with unique photophysical properties (Zonouzi et al., 2008).
Biological Activity and Potential Applications :
- Saeed et al. (1990) explored 2,3-diaryl-1-benzopyrans and found that certain derivatives in this category exhibited potent antiestrogen properties, potentially contributing to new antiestrogenic drugs (Saeed et al., 1990).
- Abdel-Latif and Mohamed (2017) synthesized novel 7-hydroxy-4-methyl-8-(arylazo)-2H-1-benzopyran-2-one derivatives and their metal complexes, which could be significant in developing pharmacologically active compounds (Abdel-Latif & Mohamed, 2017).
- Hirota et al. (2000) isolated a benzopyran derivative from Brazilian propolis, showing enhanced cytotoxicity against human lung carcinoma cells, indicating potential for cancer research (Hirota et al., 2000).
Chemical Structure Analysis :
- Manolov and Maichle‐Moessmer (2007) analyzed the crystal structure of a specific benzopyran compound, providing insights into its molecular arrangement (Manolov & Maichle‐Moessmer, 2007).
Antimicrobial Activities :
- Shailesh et al. (2017) synthesized 3,7-disubstituted 2H-1-benzopyran-2-one derivatives and evaluated their antimicrobial activities, indicating their potential in developing new antimicrobial agents (Shailesh et al., 2017).
Other Applications :
- The synthesis of Octahydro-2H-1-benzopyran-2-one and its application in tobacco flavoring was reported by Zhao Yu (2010), demonstrating diverse industrial uses of benzopyran derivatives (Zhao Yu, 2010).
properties
IUPAC Name |
7-hydroxy-8-prop-2-enylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-2-3-9-10(13)6-4-8-5-7-11(14)15-12(8)9/h2,4-7,13H,1,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHRLXSFKYPLBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC2=C1OC(=O)C=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415368 | |
Record name | 7-hydroxy-8-prop-2-enylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-8-prop-2-enylchromen-2-one | |
CAS RN |
55136-72-6 | |
Record name | 7-hydroxy-8-prop-2-enylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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